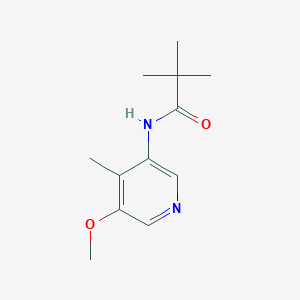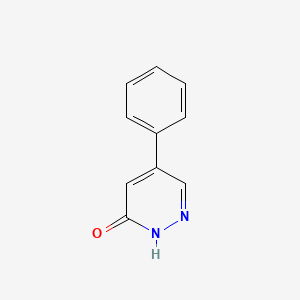
5-Phenylpyridazin-3(2H)-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “5-Phenylpyridazin-3(2H)-one” is not explicitly provided in the sources I have access to .Chemical Reactions Analysis
Specific chemical reactions involving “5-Phenylpyridazin-3(2H)-one” are not detailed in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Phenylpyridazin-3(2H)-one” are not explicitly mentioned in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
- Insecticidal Properties : 5-Phenylpyridazin-3(2H)-one derivatives have demonstrated significant insecticidal activities. Specific derivatives like 4b, 4d, and 4h showed over 90% activity against Plutella xylostella at 100 mg/L concentration, indicating their potential as effective insecticides (Wu et al., 2012).
Chemical Reactions and Properties
- Reactivity with Iodide Ion : The compound undergoes nucleophilic substitution reactions when treated with hydrogen iodide or sodium iodide. This reactivity leads to various structural transformations, indicating its versatility in chemical synthesis (Károlyházy et al., 2010).
Potential Pharmacological Applications
- Anti-inflammatory and Analgesic Properties : Certain 5-Phenylpyridazin-3(2H)-one derivatives have shown potential as anti-inflammatory and analgesic agents. They exhibit COX-2 selectivity, which is crucial for minimizing ulcerogenic and cardiovascular side effects, making them candidates for safer pain relief and anti-inflammatory drugs (Sharma & Bansal, 2016).
- Inhibitory Effects on Cholinesterase Enzymes : Derivatives of this compound have been evaluated for their ability to inhibit cholinesterase enzymes, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited selective inhibition of acetylcholinesterase, a key target in Alzheimer's disease management (Kilic et al., 2018).
Applications in Materials Science
- Coordination Chemistry with Metals : The compound forms complexes with platinum group metals, demonstrating diverse structural motifs and ligand binding modes. This property is important for developing new materials in catalysis and materials science (Prasad et al., 2010).
Quantitative Structure-Activity Relationship (QSAR) Studies
- QSAR Analysis for Bioactive Compounds : The compound has been used in QSAR studies to predict the inhibitory activity of bioactive molecules. This application is crucial for drug discovery and development (Bagheban-Shahri et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-9(7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBSTAJRVVVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511825 | |
| Record name | 5-Phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyridazin-3(2H)-one | |
CAS RN |
78920-21-5 | |
| Record name | 5-Phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



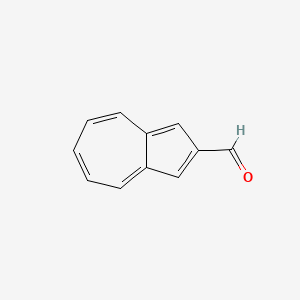
![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)
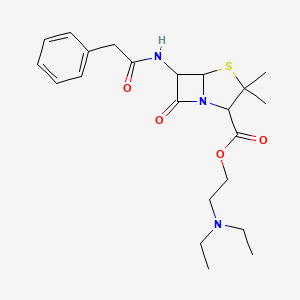

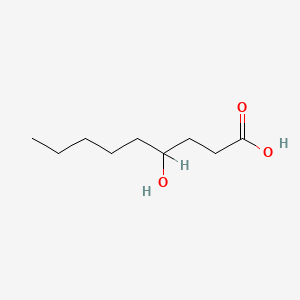
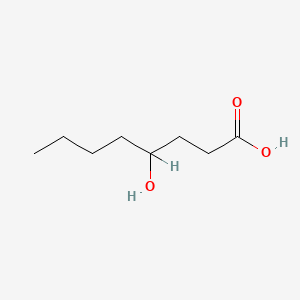

![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)



![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)

